(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of (5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its long octadecyl chain, which imparts specific physical and chemical properties
Properties
Molecular Formula |
C22H40N2O2S |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-hydroxy-5-(octadecyliminomethyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20-21(25)24-22(26)27-20/h19,25H,2-18H2,1H3,(H,24,26) |
InChI Key |
JLZIJOQRYZYRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(NC(=O)S1)O |
Origin of Product |
United States |
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